molecular formula C16H13N3O3 B5824266 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B5824266
M. Wt: 295.29 g/mol
InChI Key: FSCGHJPBJXEAPI-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group attached to a phenyl ring and a nitro group attached to another phenyl ring, both of which are connected through the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-ethylbenzoic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of temperature and reagent addition, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), sulfur trioxide for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Major Products

    Reduction: 2-(4-ethylphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 2-(4-carboxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.

Scientific Research Applications

2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has potential as a fluorescent probe for detecting biological molecules and as a scaffold for designing bioactive compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. For example, as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. As a fluorescent probe, it may bind to specific biomolecules, causing a change in fluorescence that can be detected and measured. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure with a methyl group instead of an ethyl group.

    2-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure with a chlorine atom instead of an ethyl group.

    2-(4-ethylphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole: Similar structure with an amino group instead of a nitro group.

Uniqueness

2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both an ethyl group and a nitro group, which confer specific electronic and steric properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCGHJPBJXEAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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